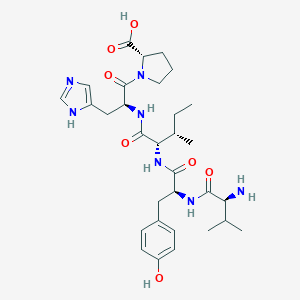

Angiotensin I/II (3-7)

説明

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEUCUPESSMDMI-VVKHCXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924182 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122483-84-5 | |

| Record name | Angiotensin II (3-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Enzymatic Processing of Angiotensin I/ii 3 7

Origins of Angiotensin I/II (3-7) from Angiotensin-(1-7) Metabolism

The principal pathway for the formation of Angiotensin I/II (3-7) involves the metabolic breakdown of Angiotensin-(1-7). This process is mediated by several key enzymes that cleave the N-terminal amino acids of the heptapeptide.

Dipeptidyl Peptidase 3 (DPP3) has been identified as a crucial enzyme in the degradation of Angiotensin-(1-7). nih.govdundee.ac.uk This soluble metallopeptidase sequentially hydrolyzes Angiotensin-(1-7) by cleaving dipeptides from the N-terminus. The initial cleavage of Angiotensin-(1-7) by DPP3 yields Angiotensin I/II (3-7). nih.govfrontiersin.org Subsequent and rapid conversion of Angiotensin I/II (3-7) to Angiotensin-(5-7) is also catalyzed by DPP3. nih.govfrontiersin.org

Kinetic analyses have demonstrated the efficiency of this enzymatic process. One study found that the rate of hydrolysis of Angiotensin I/II (3-7) by DPP3 is greater than that of Angiotensin-(1-7). nih.gov The Michaelis constant (Km) for Angiotensin I/II (3-7) was found to be lower than that for Angiotensin-(1-7), indicating a higher affinity of the enzyme for Angiotensin I/II (3-7). frontiersin.org

The activity of DPP3 and its role in the balance between Angiotensin II and Angiotensin-(1-7) can be influenced by inhibitors such as JMV-390, a metallopeptidase inhibitor. nih.govfrontiersin.org

Aminopeptidases and carboxypeptidases also contribute to the generation of Angiotensin I/II (3-7) from Angiotensin-(1-7). mdpi.com In mouse podocytes, a pathway has been identified where Aminopeptidase (B13392206) A metabolizes Angiotensin-(1-7) to Angiotensin-(2-7). nih.gov This is followed by the conversion of Angiotensin-(2-7) to Angiotensin I/II (3-7) by arginine aminopeptidase. nih.gov This pathway mirrors the metabolic cascade of Angiotensin II to Angiotensin III and subsequently to Angiotensin-(3-8). nih.gov

Generation of Angiotensin I/II (3-7) from Angiotensin II

Angiotensin I/II (3-7) can be produced from the metabolism of Angiotensin II, although this is a more indirect pathway. mdpi.com The enzymatic processing of Angiotensin II by various peptidases can lead to the formation of precursor peptides that are then converted to Angiotensin I/II (3-7). For instance, Angiotensin II can be metabolized to Angiotensin III by aminopeptidase A, and Angiotensin III can be further processed to Angiotensin IV. encyclopedia.pubnih.gov

Conversion Pathways from Other Angiotensin Peptides (e.g., Angiotensin-(3-8))

Angiotensin I/II (3-7) can be formed from other angiotensin fragments, notably Angiotensin-(3-8), also known as Angiotensin IV. mdpi.com The conversion of Angiotensin IV to Angiotensin I/II (3-7) is mediated by the action of carboxypeptidase P and propyl oligopeptidase, which cleave the Pro-Phe carboxy-terminus. encyclopedia.pub This pathway highlights the intricate network of enzymatic conversions within the renin-angiotensin system that leads to the production of various bioactive peptides. It has been suggested that Angiotensin I/II (3-7) may be an important endogenous ligand for AT4 receptors, as both Angiotensin-(1-7) and Angiotensin-(3-8) can be converted to it. ahajournals.org

Molecular Interactions and Signal Transduction Mechanisms of Angiotensin I/ii 3 7

Primary Receptor Ligand Activity: Angiotensin Type 4 (AT4) Receptor

The pentapeptide Angiotensin(3-7) is a notable active metabolite within the renin-angiotensin system (RAS). mdpi.com Its primary recognized site of action is the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP). frontiersin.orgnih.gov

Endogenous Ligand Properties and Receptor Specificity

Angiotensin(3-7) is generated in the body through the metabolic breakdown of other angiotensin peptides, such as Angiotensin-(1-7) and Angiotensin II. nih.gov Studies have shown that the incubation of Angiotensin-(1-7) with rat cortical tissue results in the formation of Angiotensin(3-7), which acts as a high-affinity ligand for the AT4 receptor. nih.gov Similarly, the metabolism of Angiotensin II can also produce Angiotensin(3-7). nih.gov

Research indicates that Angiotensin(3-7) demonstrates high affinity and specificity for the AT4 receptor. mdpi.comphysiology.org In radioligand binding studies on rat kidney proximal tubules, Angiotensin(3-7) was found to have the highest affinity for the AT4 receptor among various metabolic fragments of Angiotensin-(1-7). physiology.org The binding affinity order was determined to be Angiotensin IV equal to Angiotensin(3-7), and significantly greater than other fragments like Angiotensin-(1-7). physiology.org This suggests that Angiotensin(3-7) may be a key endogenous ligand responsible for activating the AT4 receptor system in tissues like the kidney. physiology.orgahajournals.org The distribution of specific 125I-Angiotensin(3-7) binding in the rat kidney mirrors that of 125I-Angiotensin IV binding, further supporting its role as an AT4 receptor ligand. physiology.org

The AT4 receptor itself, or IRAP, is a transmembrane zinc-dependent aminopeptidase. nih.govguidetopharmacology.org Angiotensin IV, the hexapeptide fragment of Angiotensin II, is also a potent ligand for this receptor. guidetopharmacology.orgscientificarchives.com The interaction of ligands like Angiotensin(3-7) and Angiotensin IV with IRAP is thought to inhibit the enzyme's catalytic activity, which may be a key part of its signaling mechanism. nih.govactaneurologica.be

Table 1: Relative Binding Affinity of Angiotensin Peptides for the AT4 Receptor

| Peptide | Relative Binding Affinity at AT4 Receptor |

| Angiotensin IV | High |

| Angiotensin(3-7) | High |

| Angiotensin-(2-7) | Moderate |

| Angiotensin-(3-6) | Moderate |

| Angiotensin-(1-7) | Low |

| Angiotensin-(1-6) | Low |

This table is based on findings from MDBK cell radioligand binding studies. physiology.org

Pharmacological Inhibition of AT4 Receptor-Mediated Responses

The biological effects mediated by Angiotensin(3-7) through the AT4 receptor can be pharmacologically inhibited. The specific AT4 receptor antagonist, divalinal-Angiotensin IV, has been shown to attenuate and, in some cases, abolish the physiological responses to Angiotensin(3-7). physiology.org For instance, the inhibitory effect of Angiotensin(3-7) on sodium transport in rat proximal tubules was abolished by AT4 receptor blockade. physiology.orgahajournals.org

Furthermore, a synthetic analogue of Angiotensin(3-7), d-Ala7-Ang-(3-7), has been demonstrated to act as an antagonist. In studies involving the rostral ventrolateral medulla, microinjection of this analogue completely abolished the pressor effect caused by Angiotensin(3-7), indicating a competitive blockade at the receptor site. nih.gov These findings confirm that the observed biological activities of Angiotensin(3-7) are specifically mediated through its interaction with the AT4 receptor. nih.govnih.gov

Exploration of Interactions with Other Angiotensin Receptor Subtypes

While the primary interaction of Angiotensin(3-7) is with the AT4 receptor, its potential cross-reactivity with other major angiotensin receptor subtypes, including the Angiotensin Type 1 (AT1), Angiotensin Type 2 (AT2), and Mas receptors, has been explored.

Angiotensin Type 1 (AT1) Receptor

Studies generally indicate that Angiotensin(3-7) has a low affinity for the AT1 receptor. nih.gov Competition assays in rat kidney sections showed that while its parent peptide, Angiotensin-(1-7), competed mainly for the AT1 receptor site, Angiotensin(3-7) competed primarily for the AT4 receptor site. physiology.org However, some research suggests that at least some of the effects of Angiotensin(3-7) might involve AT1 receptors, possibly through indirect mechanisms or in specific tissues. mdpi.com For example, in one study, the pressor effect of Angiotensin(3-7) in the rostral ventrolateral medulla was not altered by the AT1 receptor antagonist losartan (B1675146), suggesting the effect is not mediated by AT1 receptors in that context. nih.gov In prostate cancer cell lines, the effects of Angiotensin(3-7) were partially reversed by an AT1 inhibitor in one cell line (PC3), suggesting some level of interaction. nih.gov

Angiotensin Type 2 (AT2) Receptor

Similar to the AT1 receptor, Angiotensin(3-7) generally displays a low affinity for the AT2 receptor. nih.gov Systematic analysis of binding affinities showed that while Angiotensin II and III have high affinity for the AT2 receptor, Angiotensin(3-7) has a notably lower affinity. portlandpress.com Despite this, some studies have reported that AT2 receptor antagonists can block certain cognitive effects of Angiotensin(3-7), suggesting a potential functional interaction in the brain. ane.pl In prostate cancer cells, an AT2 inhibitor partially reversed the effects of Angiotensin(3-7) in the PC3 cell line, and Angiotensin(3-7) was shown to increase the expression of the AT2 receptor in the LNCaP cell line. nih.gov This indicates that while direct high-affinity binding may be absent, functional interactions between Angiotensin(3-7) signaling and the AT2 receptor may occur in specific cellular contexts.

Mas Receptor (MasR)

The Mas receptor is primarily recognized as the receptor for Angiotensin-(1-7). pnas.orgijmcmed.org Current research indicates that Angiotensin(3-7) does not significantly interact with the Mas receptor. For instance, the selective Mas receptor antagonist A779 did not alter the pressor effects induced by Angiotensin(3-7) in the brain, suggesting the peptide's action is independent of this receptor. nih.gov Furthermore, in prostate cancer cells, while Angiotensin(3-7) was found to enhance the mRNA level of the Mas receptor, this points to a regulatory role on gene expression rather than a direct ligand-receptor binding interaction. nih.gov

Table 2: Summary of Angiotensin(3-7) Interaction with Receptor Subtypes

| Receptor Subtype | Primary Ligand(s) | Angiotensin(3-7) Interaction | Evidence |

| AT4 (IRAP) | Angiotensin IV, Angiotensin(3-7) | High-affinity ligand | High binding affinity in kidney tubules; biological effects blocked by AT4 antagonists. nih.govphysiology.orgnih.gov |

| AT1 | Angiotensin II, Angiotensin III | Low affinity / Negligible | Low binding affinity in kidney; pressor effects not blocked by AT1 antagonist in the brain. physiology.orgnih.gov Some context-dependent functional interactions reported. nih.gov |

| AT2 | Angiotensin II, Angiotensin III | Low affinity / Negligible | Low binding affinity. portlandpress.com Some functional antagonism observed in specific brain and cancer cell studies. nih.govane.pl |

| MasR | Angiotensin-(1-7) | No direct interaction | Biological effects not blocked by MasR antagonist. nih.gov |

Intracellular Signal Transduction Pathways Activated by Angiotensin I/II (3-7)

Angiotensin I/II (3-7), also known as Angiotensin A or Angiotensin (3-7), is a biologically active peptide fragment of the renin-angiotensin system. While its parent molecules, Angiotensin II and Angiotensin I, are well-characterized, the specific signaling pathways of Angiotensin I/II (3-7) are an area of ongoing investigation. Research suggests that this peptide can modulate various intracellular signaling cascades, influencing cellular functions such as ion transport and cell growth, sometimes through mechanisms distinct from the classical Angiotensin II receptors.

Modulation of Na+,K+-ATPase Activity and Ion Transport

The Na+,K+-ATPase, or sodium-potassium pump, is a critical enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This process is fundamental for numerous cellular activities, including nutrient transport, pH regulation, and cell volume control. Angiotensin peptides are known to modulate Na+,K+-ATPase activity, particularly in the renal tubules, thereby influencing sodium reabsorption and blood pressure.

While much of the research has focused on Angiotensin II, there is evidence suggesting that its metabolites, including Angiotensin I/II (3-7), also play a role in regulating ion transport. Angiotensin II has been shown to exert a biphasic effect on Na+,K+-ATPase activity in renal proximal tubules, with low concentrations stimulating and high concentrations inhibiting the pump. ahajournals.orgtandfonline.com This regulation is mediated through complex signaling pathways involving protein kinase C (PKC) and nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP). tandfonline.comphysiology.org Specifically, the stimulatory effect of low-dose Angiotensin II on Na+,K+-ATPase is linked to the AT1 receptor and involves PKC-ζ activation. nih.gov

In the context of Angiotensin I/II (3-7), studies on its direct effects on Na+,K+-ATPase are less abundant. However, given that Angiotensin III, a precursor to Angiotensin I/II (3-7), can induce the internalization of Na+/K+-ATPase from the basolateral membranes of renal proximal tubule cells, it is plausible that Angiotensin I/II (3-7) may also participate in this regulatory network. nih.gov The metabolism of Angiotensin II to smaller fragments like Angiotensin I/II (3-7) within tissues suggests a local and nuanced control of ion transport. nih.gov

The table below summarizes key findings on the modulation of Na+,K+-ATPase and ion transport by angiotensin peptides, providing a basis for understanding the potential actions of Angiotensin I/II (3-7).

| Peptide | Effect on Na+,K+-ATPase Activity | Tissue/Cell Type | Key Signaling Mediators | Reference |

| Angiotensin II | Biphasic: Stimulation at low concentrations, inhibition at high concentrations | Renal Proximal Tubules | AT1R, PKC, NO/cGMP | ahajournals.orgtandfonline.com |

| Angiotensin II | Stimulation | Rat Thyroid Cells | AT1R, PKC-ζ | nih.gov |

| Angiotensin III | Induces internalization of Na+/K+-ATPase | Renal Proximal Tubule Cells | AT2R | nih.gov |

Mechanisms Unrelated to AT1 or Mas Receptors in Specific Contexts

The actions of angiotensin peptides are primarily mediated through two main G protein-coupled receptors: the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. nih.gov Additionally, the Mas receptor has been identified as the receptor for Angiotensin-(1-7), another important metabolite of the renin-angiotensin system. nih.govahajournals.org However, emerging evidence suggests that some angiotensin fragments may exert their effects through pathways independent of these classical receptors.

While direct evidence for Angiotensin I/II (3-7) signaling independent of AT1 or Mas receptors is still being elucidated, studies on related peptides offer some insights. For instance, Angiotensin-(1-7) has been shown to have actions that are not blocked by AT1 or AT2 receptor antagonists, leading to the identification of the Mas receptor. nih.gov Furthermore, there is ongoing research into novel binding sites and receptors for various angiotensin peptides. nih.gov

In specific cellular contexts, the signaling of angiotensin peptides can be complex and multifaceted. For example, Angiotensin II can activate G protein-independent signaling pathways through β-arrestin. nih.govfrontiersin.org It is conceivable that Angiotensin I/II (3-7) could also engage in such non-classical signaling. Research into the cardiac remodeling effects of Angiotensin-(3-7) has shown its ability to attenuate hypertrophy and fibrosis through the inhibition of cAMP/PKA and PI3K/Akt signaling pathways, respectively. nih.gov These findings suggest that the intracellular signaling of Angiotensin-(3-7) can be context-dependent and may not solely rely on the well-established angiotensin receptors.

The following table outlines some of the signaling pathways of angiotensin peptides that are not exclusively mediated by AT1 or Mas receptors, which may provide a framework for understanding the potential mechanisms of Angiotensin I/II (3-7).

| Peptide | Signaling Pathway | Cellular Effect | Context | Reference |

| Angiotensin-(1-7) | Mas receptor activation | Vasodilation, anti-proliferative | Vascular homeostasis | nih.govahajournals.org |

| Angiotensin II | β-arrestin recruitment | G protein-independent signaling | Cardiovascular disease | nih.govfrontiersin.org |

| Angiotensin-(3-7) | Inhibition of cAMP/PKA and PI3K/Akt | Attenuation of cardiac remodeling | Cardiac hypertrophy and fibrosis | nih.gov |

Physiological and Pathophysiological Roles of Angiotensin I/ii 3 7

Renin-Angiotensin System Modulation of Renal Function

The renin-angiotensin system is a critical regulator of kidney function, influencing everything from blood flow and filtration to the transport of electrolytes and water. physiology.org While Angiotensin II is the most potent peptide in this system, its metabolites, including Angiotensin (3-7), also play significant roles in modulating renal physiology. physiology.orgnih.gov

Research has shown that Angiotensin (3-7) has a direct impact on the metabolic activity of the kidney's proximal tubules. Studies using freshly isolated rat proximal tubules have demonstrated that Angiotensin-(1-7) undergoes metabolism, generating peptide fragments that include Angiotensin (3-7). physiology.orgnih.gov This locally produced Angiotensin (3-7) then acts to inhibit cellular respiration.

Specifically, Angiotensin (3-7) produces a concentration-dependent inhibition of nystatin-stimulated, ouabain-suppressible oxygen consumption (Qo2). physiology.orgnih.gov This reduction in Qo2 is indicative of decreased activity of the basolateral Na+-K+-ATPase, a primary consumer of energy in the proximal tubule. physiology.orgnih.gov The inhibitory effect of Angiotensin (3-7) on oxygen consumption was completely abolished by treatment with divalinal-ANG IV, an AT4 receptor antagonist, signifying that this action is mediated through the AT4 receptor. physiology.org

| Compound | Action | Mechanism | Significance | Source |

|---|---|---|---|---|

| Angiotensin (3-7) | Inhibits nystatin-stimulated oxygen consumption (Qo2) in proximal tubules. | Mediated by the AT4 receptor, leading to reduced Na+-K+-ATPase activity. | Decreases energy-dependent solute transport. | physiology.orgnih.gov |

The influence of Angiotensin (3-7) on renal sodium transport is directly linked to its effect on the Na+-K+-ATPase pump. By inhibiting the activity of this enzyme and thereby reducing oxygen consumption, Angiotensin (3-7) effectively decreases energy-dependent solute transport in the proximal tubules. physiology.orgnih.gov Since a significant portion of the energy consumed by the proximal tubule is for the reabsorption of sodium, this inhibition leads to an alteration of tubular sodium transport. ahajournals.orgimrpress.com

The interaction of Angiotensin (3-7) with the AT4 receptor is the key event that elicits this decrease in energy-dependent transport processes. physiology.orgnih.gov This action contrasts with the well-documented biphasic effects of Angiotensin II, which can either stimulate or inhibit sodium reabsorption depending on its concentration. nih.gov The targeted action of Angiotensin (3-7) via the AT4 receptor pathway represents a distinct mechanism within the RAS for modulating renal sodium handling. physiology.org

The renin-angiotensin system is deeply implicated in the pathophysiology of chronic kidney disease (CKD). spandidos-publications.comnih.gov Excessive activation of the classical RAS arm, primarily driven by Angiotensin II acting on the AT1 receptor, is known to promote inflammation, fibrosis, and vasoconstriction, contributing to the progression of renal damage. spandidos-publications.comahajournals.org

While direct clinical evidence on the role of Angiotensin (3-7) in CKD is limited, its known physiological actions suggest a potential counter-regulatory or protective role. By inhibiting transport-dependent oxygen consumption in the proximal tubules, Angiotensin (3-7) could theoretically protect against renal hypoxia, a key factor in the development and progression of acute kidney injury (AKI) and CKD. imrpress.comnih.gov The activation of alternative RAS pathways, such as the ACE2/Ang-(1-7)/Mas receptor axis, is generally considered renoprotective by counteracting the detrimental effects of Angiotensin II. frontiersin.orgnih.gov The actions of Angiotensin (3-7) through the AT4 receptor may represent another such protective axis, although further research is needed to fully elucidate its implications in the progression of renal disease. physiology.orgnih.gov

Central Nervous System Actions and Neuromodulation

Beyond its peripheral effects, a complete and independent renin-angiotensin system exists within the brain, where its peptides act as neuromodulators to regulate cardiovascular function, fluid balance, and sympathetic nerve activity. unlp.edu.arportlandpress.comnih.gov Angiotensin (3-7) has been identified as an active component of this central RAS, exerting specific effects in key brain regions involved in autonomic control. nih.govunlp.edu.ar

The rostral ventrolateral medulla (RVLM) is a critical site in the brainstem that maintains tonic and reflex control of the cardiovascular system, primarily by regulating sympathetic outflow to the periphery. nih.govelsevier.es Research has demonstrated that Angiotensin (3-7) acts directly within this region to modulate arterial blood pressure.

Studies involving the microinjection of Angiotensin (3-7) into the RVLM of anesthetized rats produced significant and dose-dependent increases in mean arterial pressure (MAP). nih.gov This pressor effect was observed to be distinct from the actions of other angiotensin peptides. Crucially, the pressor response to Angiotensin (3-7) was not blocked by antagonists for the classical AT1 receptor (Losartan) or the Ang-(1-7) Mas receptor (A779). nih.gov However, the effect was completely abolished by a specific Ang-(3-7) analogue, d-Ala(7)-Ang-(3-7), suggesting the involvement of a novel, yet-to-be-fully-characterized receptor for this peptide in the RVLM. nih.gov These findings establish Angiotensin (3-7) as a distinct neuromodulator capable of influencing central blood pressure control mechanisms. nih.gov

| Compound | Dose (in RVLM) | Effect on Mean Arterial Pressure (MAP) | Receptor Blockade | Source |

|---|---|---|---|---|

| Angiotensin (3-7) | 40 ng | ↑ 16 ± 1.6 mmHg | Not blocked by Losartan (B1675146) (AT1) or A779 (Mas) | nih.gov |

| Angiotensin II | 40 ng | ↑ 17 ± 2.3 mmHg | Blocked by Losartan (AT1) | nih.govelsevier.es |

| Angiotensin-(1-7) | 40 ng | ↑ 14 ± 1.3 mmHg | Blocked by A779 (Mas) | nih.govelsevier.es |

| d-Ala(7)-Ang-(3-7) | 100 pmol | Abolished the pressor effect of Ang-(3-7) | N/A (Analogue/Antagonist) | nih.gov |

The pressor effect initiated by Angiotensin (3-7) within the RVLM is a direct consequence of its ability to increase sympathetic drive. nih.gov The RVLM is considered the primary source of excitatory signals to sympathetic preganglionic neurons that innervate the cardiovascular system. elsevier.es Therefore, by acting as a neuromodulator in this area, Angiotensin (3-7) contributes to the regulation of sympathetic outflow. nih.gov

The broader renin-angiotensin system in the brain is a well-established regulator of sympathetic tone. unlp.edu.arphysiology.org Angiotensin II, for instance, is known to increase blood pressure through sympathetic activation mediated by AT1 receptors in various brain regions, including the RVLM. nih.govahajournals.org The actions of Angiotensin (3-7) represent another layer of this complex regulation, highlighting its role as a distinct neuromodulatory peptide within the central nervous system's control of cardiovascular homeostasis. nih.gov

Comparison of Central Effects with Angiotensin II and Angiotensin-(1-7)

The central nervous system (CNS) contains an independent renin-angiotensin system (RAS) that plays a crucial role in various physiological processes, including cardiovascular regulation and cognitive functions. actaneurologica.benih.govnih.gov While Angiotensin II (Ang II) has traditionally been viewed as the primary effector peptide of this system, other fragments, such as Angiotensin-(1-7) (Ang-(1-7)) and the pentapeptide Angiotensin (3-7), are now recognized as biologically active molecules with distinct and sometimes opposing central actions. actaneurologica.beexplorationpub.com This section compares the documented central effects of Angiotensin (3-7) with those of Angiotensin II and Angiotensin-(1-7).

Cardiovascular Regulation

Within the brain, angiotensin peptides modulate blood pressure and heart rate by acting on specific nuclei involved in autonomic control, such as the rostral ventrolateral medulla (RVLM), a key area for regulating sympathetic outflow. nih.govnih.gov

Angiotensin II (Ang II): Is widely recognized for its potent pressor effects when administered centrally. ahajournals.org It elevates blood pressure by increasing sympathetic nervous system activity and attenuating the baroreceptor reflex, which is the body's homeostatic mechanism for stabilizing blood pressure. mdpi.comannualreviews.orgahajournals.org These actions are primarily mediated through the Angiotensin II Type 1 (AT1) receptor. ahajournals.orgwikipedia.org

Angiotensin-(1-7) (Ang-(1-7)): Generally exerts actions that counteract those of Ang II. explorationpub.comahajournals.org Central administration of Ang-(1-7) typically results in a depressor response, lowering blood pressure and heart rate, particularly in hypertensive animal models. ahajournals.orgmdpi.com It is known to be sympathoinhibitory and facilitates baroreflex sensitivity, opposing the effects of Ang II. explorationpub.comahajournals.org These effects are mediated mainly through the Mas receptor. explorationpub.commdpi.com However, research has shown that microinjection of Ang-(1-7) directly into the RVLM can paradoxically produce a pressor response. nih.govnih.gov

Angiotensin (3-7): This pentapeptide fragment also demonstrates significant activity within the CNS. When microinjected into the RVLM of rats, Angiotensin (3-7) produces a notable pressor effect, increasing mean arterial pressure. nih.gov The magnitude of this pressor response is comparable to that induced by both Ang II and Ang-(1-7) in the same brain region. nih.gov A crucial distinction is that the hypertensive effect of Angiotensin (3-7) in the RVLM is not blocked by either the AT1 receptor antagonist losartan or the Mas receptor antagonist A779. nih.gov This finding strongly suggests that Angiotensin (3-7) acts as a neuromodulator at the RVLM through a receptor distinct from the AT1 and Mas receptors. nih.gov

Cognitive Functions

The brain RAS is also implicated in the modulation of learning and memory. actaneurologica.beresearchgate.net

Angiotensin II (Ang II): Studies have shown that central Ang II can enhance cognitive functions, including improving the retention of passive avoidance and recognition memory. ane.plahajournals.org

Angiotensin-(1-7) (Ang-(1-7)): This peptide is generally associated with neuroprotective effects. explorationpub.com It often opposes the detrimental actions of the Ang II/AT1 receptor axis and may play a role in preserving cognitive function. explorationpub.comconicet.gov.ar

Angiotensin (3-7): Possesses significant psychoactive properties and appears to be a key mediator of the cognitive effects of angiotensins. nih.gov Research indicates that intracerebroventricular administration of Angiotensin (3-7) is as effective as Angiotensin II in improving learning in conditioned avoidance response tasks and enhancing recall of passive avoidance behaviors. ane.plnih.gov It has also been shown to improve recognition memory. ahajournals.org The cognitive-enhancing effects of Angiotensin (3-7) may be facilitated through interactions with glutamatergic and dopaminergic systems. actaneurologica.be

Interactive Data Table: Comparison of Central Effects

The following table summarizes the comparative central effects of Angiotensin (3-7), Angiotensin II, and Angiotensin-(1-7).

| Feature | Angiotensin (3-7) | Angiotensin II | Angiotensin-(1-7) |

| Overall Blood Pressure Effect | Pressor (in RVLM) nih.gov | Primarily Pressor ahajournals.organnualreviews.org | Primarily Depressor ahajournals.orgahajournals.org |

| Effect in RVLM | Pressor nih.gov | Pressor | Pressor nih.govnih.gov |

| Sympathetic Activity | Implied Local Excitatory nih.gov | Excitatory nih.govmdpi.com | Inhibitory explorationpub.comahajournals.org |

| Baroreflex Sensitivity | Not well documented | Decreases annualreviews.orgahajournals.org | Increases/Facilitates mdpi.comahajournals.org |

| Cognitive Function | Enhances learning & memory ane.plahajournals.orgnih.gov | Enhances learning & memory ane.plahajournals.org | Neuroprotective explorationpub.comconicet.gov.ar |

| Primary Receptor(s) | Novel/Uncharacterized Site (for pressor effect) nih.gov | AT1 Receptor ahajournals.orgwikipedia.org | Mas Receptor explorationpub.commdpi.com |

Experimental Methodologies and Models in Angiotensin I/ii 3 7 Research

In Vitro Experimental Systems

In vitro systems provide a controlled environment to study the direct effects of Ang (3-7) on specific cells and tissues, minimizing the complex systemic influences present in whole organisms.

Isolated Renal Proximal Tubule Preparations

Isolated renal proximal tubules serve as a valuable model for examining the direct renal effects of Ang (3-7). Research has shown that the inhibitory effects of Angiotensin-(1-7) on energy-dependent solute transport in the proximal tubules of rats are mediated by its metabolism to Ang (3-7), which then acts on the AT4 receptor mdpi.com. This suggests a crucial role for Ang (3-7) in modulating renal sodium transport.

Studies on isolated rat proximal tubules have demonstrated that Ang (3-7) can influence the activity of Na+-K+-ATPase, a key enzyme in renal sodium reabsorption nih.gov. The metabolism of Angiotensin-(1-7) to Ang (3-7) is a key step in its interaction with the proximal tubule AT4 receptor, leading to a decrease in energy-dependent solute transport mdpi.com. This metabolic conversion highlights the importance of considering peptide metabolism when interpreting experimental results in these systems.

Table 1: Effects of Angiotensin Peptides on Renal Proximal Tubule Function

| Peptide | Effect on Solute Transport | Mediating Receptor | Reference |

|---|---|---|---|

| Angiotensin-(1-7) | Inhibition | AT4 (via metabolism to Ang (3-7)) | mdpi.com |

| Angiotensin (3-7) | Inhibition of Na+-K+-ATPase activity | AT4 | nih.gov |

Cell Culture Models for Receptor Characterization

Cultured cell lines are instrumental in characterizing the specific receptors with which Ang (3-7) interacts. Mardin-Darby bovine kidney (MDBK) epithelial cells have been used to demonstrate that Ang (3-7) and other AT4 receptor ligands can compete with high affinity for 125I-angiotensin-(1-7) binding nih.gov. Furthermore, in these cells, Ang (3-7) was shown to decrease the activation of mitogen-activated protein (MAP) kinase, indicating its involvement in intracellular signaling pathways nih.gov.

Chinese hamster ovary (CHO) cells transfected with specific angiotensin receptor subtypes are another powerful tool. Studies using these cells have helped to differentiate the binding affinities of various angiotensin peptides. For instance, research has shown that while Ang-(1-7) has a low affinity for AT1 and AT2 receptors, its metabolite, Ang-(3-7), demonstrates a significant and dramatic shift towards high-affinity binding for AT4 receptors nih.gov. This underscores the selectivity of Ang (3-7) for the AT4 receptor subtype. Furthermore, in CHO cells transfected with the Mas receptor, Ang-(1-7) induced a concentration-dependent increase in arachidonic acid release, an effect that was blocked by the Ang-(1-7) antagonist A779 pnas.org. While this study focused on Ang-(1-7), the established cell models are crucial for dissecting the specific receptor interactions of its metabolites like Ang (3-7).

In Vivo Animal Models for Functional Studies

In vivo models are essential for understanding the integrated physiological effects of Ang (3-7) within a whole organism, taking into account the interplay between different organ systems.

Rodent Models (e.g., Wistar Rats)

Wistar rats are a commonly used rodent model in Ang (3-7) research. Studies involving the administration of Ang (3-7) to Wistar rats have provided significant insights into its cardiovascular effects. For example, long-term intravenous infusion of Ang-(1-7), which can be metabolized to Ang (3-7), has been shown to decrease blood pressure in spontaneously hypertensive rats (SHR), a model of hypertension ahajournals.org.

Further research in Wistar rats has demonstrated that Ang-(1-7) infusion can lead to marked changes in regional blood flow, increasing vascular conductance in the mesenteric, cerebral, cutaneous, and renal territories physiology.org. The metabolism of Ang-(1-7) to active fragments like Ang (3-7) is likely a contributor to these observed effects. The use of in vivo microdialysis in rats allows for the examination of neurotransmitter release in specific brain regions in response to angiotensin peptides, providing a dynamic view of their neuromodulatory roles nih.gov.

Stereotaxic Microinjection Techniques in Brain Regions

To investigate the central effects of Ang (3-7), stereotaxic microinjection techniques are employed to deliver the peptide directly into specific brain regions of anesthetized or conscious rats. A key area of interest is the rostral ventrolateral medulla (RVLM), a critical site for the control of sympathetic outflow and blood pressure.

Microinjection of Ang (3-7) into the RVLM of male Wistar rats has been shown to produce significant increases in mean arterial pressure (MAP) nih.gov. This pressor effect was not blocked by antagonists for AT1 or Mas receptors, suggesting the involvement of a different receptor nih.gov. The pressor response to Ang-(1-7) microinjected into the RVLM has also been documented, and it is understood that this effect may be mediated by its metabolites nih.govelsevier.eselsevier.es. These studies highlight the role of Ang (3-7) as a neuromodulator in the central regulation of cardiovascular function.

Table 2: Cardiovascular Responses to Central Ang (3-7) Administration in Wistar Rats

| Brain Region of Microinjection | Peptide Administered | Observed Effect on Mean Arterial Pressure (MAP) | Reference |

|---|---|---|---|

| Rostral Ventrolateral Medulla (RVLM) | Angiotensin (3-7) | Significant Increase | nih.gov |

| Rostral Ventrolateral Medulla (RVLM) | Angiotensin-(1-7) | Increase | nih.govelsevier.eselsevier.es |

Pharmacological Agents and Probes for Angiotensin I/II (3-7) Studies

The study of Ang (3-7) is greatly facilitated by the use of specific pharmacological agents and probes that allow for the investigation of its receptor interactions and functional effects. These tools include receptor antagonists and peptide analogues.

A key pharmacological tool in Ang (3-7) research is the analogue d-Ala(7)-Ang-(3-7). In studies involving the microinjection of Ang (3-7) into the RVLM of Wistar rats, co-injection of d-Ala(7)-Ang-(3-7) was found to completely abolish the pressor effect of Ang (3-7), indicating that it acts as an antagonist at the receptor mediating this effect nih.gov.

Other receptor antagonists are used to differentiate the pathways through which Ang (3-7) exerts its effects. For instance, the lack of effect of losartan (B1675146) (an AT1 receptor antagonist) and A779 (a selective Mas receptor antagonist) on the pressor response to Ang (3-7) in the RVLM helped to conclude that these receptors are not involved in this specific action nih.gov. The development of radiolabeled ligands, such as 125I-angiotensin-(1-7), is crucial for radioligand binding assays to characterize receptor affinity and density in various tissues and cell lines nih.govnih.gov.

Selective AT4 Receptor Blockers

The investigation of Angiotensin-(3-7)'s biological effects is often linked to the AT4 receptor. Studies have utilized selective AT4 receptor antagonists to determine the role of this receptor in mediating the actions of Angiotensin-(3-7).

One key finding is that Angiotensin-(3-7) is a primary metabolite of Angiotensin-(1-7) and demonstrates a high affinity for the AT4 receptor. physiology.org In studies on rat proximal tubules, the biological activity of Angiotensin-(3-7) was tested in the presence of AT4 receptor blockade. The results showed that the inhibitory effect of Angiotensin-(3-7) on sodium transport was completely abolished by these blockers. physiology.org A specific AT4 receptor antagonist used in such studies is divalinal-ANG IV. physiology.org The use of this antagonist was crucial in demonstrating that the non-AT1, non-AT2 receptor component of Angiotensin-(1-7)'s action was mediated through its conversion to Angiotensin-(3-7) and subsequent interaction with the AT4 receptor. physiology.org

Elevated levels of Angiotensin II can lead to the overactivation of AT4 receptors through its metabolic pathways, and research utilizing AT4 receptor blockers helps to understand the downstream inflammatory and pathological consequences. nih.gov

Table 1: Use of Selective AT4 Receptor Blockers in Angiotensin-(3-7) Research

| Blocker | Experimental Context | Finding | Source |

|---|---|---|---|

| Divalinal-ANG IV | Inhibition of sodium transport in rat proximal tubules | Abolished the inhibitory effect of Angiotensin-(3-7), confirming its action via the AT4 receptor. | physiology.org |

Angiotensin I/II (3-7) Analogues (e.g., d-Ala(7)-Ang-(3-7))

Synthetic analogues of Angiotensin-(3-7) are instrumental in defining its specific physiological effects and receptor interactions. These modified peptides can act as antagonists, blocking the action of the endogenous peptide, which helps to confirm its biological role.

A significant analogue used in research is d-Ala(7)-Ang-(3-7). In studies examining the cardiovascular effects of Angiotensin-(3-7) in the rostral ventrolateral medulla (RVLM), a key brain region for sympathetic control, this analogue was used as a tool for blockade. nih.gov Microinjection of Angiotensin-(3-7) into the RVLM of rats produced a notable increase in mean arterial pressure. nih.gov The subsequent microinjection of the d-Ala(7)-Ang-(3-7) analogue was found to completely abolish this pressor effect, indicating that the analogue acts as a potent and specific antagonist at the receptor mediating this particular action of Angiotensin-(3-7). nih.gov This finding suggests that the pressor effect of Angiotensin-(3-7) in the RVLM is not mediated by AT1 or Mas receptors, but by a distinct receptor for which d-Ala(7)-Ang-(3-7) is an effective blocker. nih.gov

Table 2: Research Findings Using Angiotensin-(3-7) Analogues

| Analogue | Experimental Model | Key Finding | Source |

|---|

Biochemical and Molecular Biology Techniques

A variety of sophisticated biochemical and molecular biology techniques are essential for the detection, quantification, and characterization of Angiotensin-(3-7) and its interactions within biological systems.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying angiotensin peptides from complex biological samples like plasma and tissue extracts. nih.govspringernature.com When combined with radioimmunoassay (RIA), HPLC allows for the verification of immunoreactive identity and precise measurement of various peptides, including Angiotensin-(3-7). nih.govspringernature.com

In a typical HPLC protocol for angiotensin separation, a programmed gradient is used to elute the peptides from the column. nih.gov The order of elution is determined by the physicochemical properties of the peptides. Research has established a specific elution order for several angiotensin fragments, which is critical for their accurate identification. nih.gov

Table 3: Elution Order of Angiotensin Peptides in a Standardized HPLC System

| Elution Order | Peptide |

|---|---|

| 1 | Angiotensin-(3-7) |

| 2 | Angiotensin-(1-7) |

| 3 | Angiotensin-(2-7) |

| 4 | Angiotensin-(4-8) |

| 5 | Angiotensin-(3-8) (Angiotensin IV) |

| 6 | Angiotensin II |

| 7 | Angiotensin-(2-8) (Angiotensin III) |

Source: nih.gov

This separation capability is crucial for metabolism studies, allowing researchers to track the conversion of precursor peptides into Angiotensin-(3-7) and other metabolites. physiology.org

Receptor Autoradiography and Radioligand Binding Assays

Receptor autoradiography and radioligand binding assays are powerful techniques used to identify the location and affinity of receptors for specific ligands, including Angiotensin-(3-7). These methods utilize radiolabeled peptides to visualize and quantify receptor density in tissue sections or to measure binding characteristics in membrane preparations.

In studies of the rat kidney, radioligand binding assays were pivotal in establishing the relationship between Angiotensin-(3-7) and the AT4 receptor. physiology.org Competition assays revealed that while Angiotensin-(1-7) had a low affinity for the renal AT4 receptor, its metabolite, Angiotensin-(3-7), demonstrated a high affinity for this site. physiology.org

Furthermore, receptor autoradiography using ¹²⁵I-ANG-(3-7) as the radioligand showed that its binding distribution in the kidney was similar to that of ¹²⁵I-ANG IV, which is known to bind to the AT4 receptor. This provided visual evidence that Angiotensin-(3-7) likely binds to the AT4 receptor population in the kidney. physiology.org These techniques allow for the determination of key binding parameters, as detailed in the table below.

Table 4: Summary of Radioligand Binding and Autoradiography Findings

| Technique | Radioligand | Tissue/Preparation | Key Finding | Source |

|---|---|---|---|---|

| Radioligand Binding (Competition Assay) | ¹²⁵I-ANG IV | Rat kidney sections | Angiotensin-(3-7) competed effectively for the AT4 receptor site. | physiology.org |

Enzyme Activity Measurements for Metabolic Pathways

Understanding the formation and degradation of Angiotensin-(3-7) requires the measurement of the activity of various peptidases. Enzyme activity assays are designed to quantify the rate at which these enzymes process their substrates.

A common method involves incubating a radiolabeled substrate, such as ¹²⁵I-ANG-(1–7), with a biological preparation like isolated rat proximal tubules. physiology.org The metabolic products are then separated and identified, often using techniques like HPLC. The amount of ¹²⁵I-ANG-(3–7) generated over time serves as a direct measure of the aminopeptidase (B13392206) activity responsible for this conversion. physiology.org

Studies using this approach have identified Angiotensin-(3-7) as a major product of Angiotensin-(1-7) metabolism in the kidney, highlighting the enzymatic pathways that lead to its formation. physiology.org Similarly, assays can be designed to measure the activity of enzymes like angiotensin-converting enzyme 2 (ACE2), which can cleave Angiotensin II to produce other fragments, by quantifying the specific metabolites formed. nih.govelabscience.comabcam.com These functional assays are critical for characterizing the biochemical pathways of the renin-angiotensin system. physiology.org

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Angiotensin I/II (3-7) | Angiotensin-(3-7) |

| Angiotensin-(1-7) | - |

| Angiotensin II | Ang II |

| Angiotensin IV | Ang IV, Angiotensin-(3-8) |

| divalinal-ANG IV | - |

| d-Ala(7)-Ang-(3-7) | - |

| Angiotensin-(2-7) | - |

| Angiotensin-(4-8) | - |

| Angiotensin-(2-8) | Angiotensin III |

| ¹²⁵I-ANG-(3-7) | - |

| ¹²⁵I-ANG IV | - |

Emerging Research Avenues and Future Perspectives for Angiotensin I/ii 3 7

Comprehensive Elucidation of Angiotensin I/II (3-7) Physiological Significance

Angiotensin (3-7) is an active peptide with notable effects in the brain and kidneys. mdpi.com In the central nervous system, intracerebroventricular administration of Angiotensin (3-7) has been shown to significantly improve learning and behavioral activity in animal models. mdpi.com Its psychoactive properties are thought to be mediated, at least in part, by the glutamatergic and dopaminergic systems. actaneurologica.be

In the kidneys, Angiotensin (3-7) plays a role in regulating solute transport. Specifically, it has been demonstrated that the inhibitory effects of Angiotensin-(1-7) on energy-dependent solute transport in the proximal tubules are mediated by its metabolism to Angiotensin (3-7), which then acts on the AT4 receptor. mdpi.com This finding suggests that some of the previously attributed "direct" effects of other angiotensin peptides may, in fact, be mediated by their conversion to Angiotensin (3-7). mdpi.com

The physiological actions of Angiotensin (3-7) are linked to its binding to the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (B13392206) (IRAP). mdpi.com While it binds with a lower affinity compared to Angiotensin IV, this interaction is sufficient to elicit important biological responses. mdpi.com Interestingly, some of the effects of Angiotensin (3-7) may also be mediated through other receptors, including the AT1 receptor, highlighting the complexity of its physiological significance. mdpi.com

Advanced Structural-Functional Analysis of AT4 Receptor Binding

The AT4 receptor, the primary binding site for Angiotensin (3-7), has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (IRAP). researchgate.net IRAP is a type II integral membrane-spanning protein belonging to the M1 family of aminopeptidases. researchgate.net It features a short intracellular domain, a single transmembrane-spanning domain, and a large extracellular domain that houses the catalytic site. mdpi.com Angiotensin (3-7) acts as an inhibitor of the enzymatic activity of IRAP. asclepiusopen.com

Structurally, the AT4 receptor is a glycoprotein (B1211001) with a molecular mass of approximately 165 kDa and is highly glycosylated. researchgate.netnih.gov In most tissues, it is associated with additional subunits via disulfide linkages. nih.gov However, variations in the receptor's structure have been observed across different tissues. For instance, the hippocampal AT4 receptor is smaller (around 150 kDa) and does not appear to have disulfide-linked subunits. nih.gov These structural differences may contribute to the diverse physiological actions mediated by the AT4 receptor in various parts of the body. nih.gov

Structure-binding relationship studies have provided insights into the interaction between angiotensin-derived peptides and the AT4 receptor. Modifications to the N-terminal amino acid of Angiotensin IV, a closely related peptide, have shown that a primary amine group and a specific conformation of the alpha-carbon are crucial for high-affinity binding. researchgate.net Although Angiotensin (3-7) has a lower affinity for the AT4 receptor compared to Angiotensin IV, its binding is specific and functionally significant. mdpi.com

| Property | Description |

|---|---|

| Molecular Identity | Insulin-Regulated Aminopeptidase (IRAP) |

| Receptor Type | Type II Transmembrane Protein, Zinc Metallopeptidase |

| Structure | Glycoprotein, ~165 kDa (tissue variations exist) |

| Primary Ligand | Angiotensin IV |

| Other Ligands | Angiotensin (3-7), LVV-hemorphin-7 |

| Signaling Mechanism | Primarily through inhibition of IRAP's enzymatic activity |

Interplay between Angiotensin I/II (3-7) and Other Renin-Angiotensin System Peptides

Angiotensin (3-7) is intricately linked with other peptides of the renin-angiotensin system through a complex metabolic cascade. It can be generated from the cleavage of Angiotensin II, Angiotensin IV, and Angiotensin-(1-7) by the action of various aminopeptidases and carboxypeptidases. mdpi.comoup.comfrontiersin.org For example, Angiotensin IV can be converted to Angiotensin (3-7) by carboxypeptidase P and prolyl oligopeptidase. frontiersin.org Similarly, Angiotensin-(1-7) can be metabolized to Angiotensin (3-7) in the renal proximal tubules. mdpi.com

This metabolic interplay suggests that the biological activities of different angiotensin peptides are interconnected. As mentioned earlier, the inhibitory effect of Angiotensin-(1-7) on renal solute transport is mediated by its conversion to Angiotensin (3-7). mdpi.com This raises important questions about the specific roles of each peptide and the extent to which their effects are direct versus being mediated by their metabolites.

Furthermore, Angiotensin (3-7) can exert its effects through multiple angiotensin receptor subtypes. While it primarily interacts with the AT4 receptor, evidence suggests it can also bind to the AT1 receptor. mdpi.com However, studies have shown that the pressor effects of Angiotensin (3-7) in the rostral ventrolateral medulla are not blocked by AT1 or Mas receptor antagonists, indicating a distinct mechanism of action in this brain region. nih.gov This complex interplay between Angiotensin (3-7) and other RAS components underscores the need for a more nuanced understanding of the RAS as a dynamic network of interacting peptides and receptors.

| Precursor Peptide | Metabolic Enzyme(s) | Resulting Interaction/Effect |

|---|---|---|

| Angiotensin II | Aminopeptidases, Carboxypeptidases | Formation of Angiotensin (3-7) |

| Angiotensin IV | Carboxypeptidase P, Prolyl Oligopeptidase | Formation of Angiotensin (3-7) |

| Angiotensin-(1-7) | Aminopeptidases | Mediates renal effects of Ang-(1-7) via conversion to Ang-(3-7) |

Investigation of Cross-Talk with Non-RAS Biological Systems

Emerging research indicates that the effects of Angiotensin (3-7) and its receptor, AT4/IRAP, extend beyond the renin-angiotensin system, engaging in significant cross-talk with other biological pathways. A prominent example is the interaction with the oxytocin (B344502) system. LVV-hemorphin-7, another specific agonist of the AT4 receptor, has been shown to produce antidepressant and anxiolytic effects that are at least partially mediated by the activation of oxytocin receptors. nih.govnih.gov This suggests that the binding of ligands like Angiotensin (3-7) to IRAP can influence the activity of the oxytocinergic system, likely by inhibiting the degradation of oxytocin, for which IRAP also serves as an enzyme (oxytocinase). nih.govnih.gov

There is also evidence of interplay with the kallikrein-kinin system, which is involved in blood pressure regulation and inflammation. Angiotensin-(1-7) has been shown to potentiate the vasodilatory effects of bradykinin (B550075). ahajournals.org Given that the renin-angiotensin system tonically stimulates the production of renal bradykinin, and that Angiotensin (3-7) is a metabolite of other angiotensin peptides, there is a potential for indirect interactions with the bradykinin system. physiology.org

These interactions highlight that the physiological roles of Angiotensin (3-7) cannot be fully understood in isolation. Its effects are likely modulated by and, in turn, modulate other key signaling systems in the body.

Translational Research Potential and Therapeutic Implications

The unique biological activities of Angiotensin (3-7) present several promising avenues for translational research and therapeutic development. Its role in the central nervous system, particularly in enhancing learning and memory, suggests a potential therapeutic target for cognitive disorders. mdpi.comane.pl Pharmacological manipulation of the Angiotensin (3-7)/AT4 receptor axis could offer a novel strategy for mitigating the cognitive decline seen in conditions like vascular dementia and Alzheimer's disease. actaneurologica.be

In the context of renal disease, the involvement of Angiotensin (3-7) in the regulation of proximal tubule transport points to its potential as a therapeutic target for kidney disorders. mdpi.com Given that inhibitors of the renin-angiotensin system are a cornerstone of therapy for chronic kidney disease, a deeper understanding of the roles of specific peptide fragments like Angiotensin (3-7) could lead to more targeted and effective treatments. nih.govnih.gov

Furthermore, the broader implications of RAS modulation in various pathologies, including portal hypertension and ischemic stroke, suggest that targeting less-studied components of the system could yield novel therapeutic benefits. nih.govd-nb.info The development of stable analogs of Angiotensin (3-7) or drugs that specifically modulate its activity at the AT4 receptor could unlock new therapeutic possibilities for a range of cardiovascular, renal, and neurological conditions.

Q & A

Q. How should researchers critically evaluate conflicting literature on Angiotensin I/II (3-7) isoforms?

- Methodological Answer : Compare experimental models (e.g., cell lines vs. primary cells), antibody validation methods, and post-translational modification analyses. Prioritize studies with orthogonal validation (e.g., CRISPR-editing + Western blot) and avoid overreliance on non-quantitative methods .

Ethical and Reporting Standards

Q. What documentation is required for publishing negative results in Angiotensin I/II (3-7) studies?

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for Angiotensin I/II (3-7) data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。